Ethyl 4-bromoacetoacetate

Nucleophilic substitution Leaving group kinetics Heterocyclic synthesis

Ethyl 4-bromoacetoacetate (CAS 13176-46-0), systematically named ethyl 4-bromo-3-oxobutanoate, is a β-ketoester building block characterized by a terminal bromine leaving group and an active methylene moiety. This bifunctional electrophile displays a molecular weight of 209.04 g/mol, with reported density values of 1.528 g/mL at ambient temperature and typical commercial purity specifications of 90%.

Molecular Formula C6H9BrO3
Molecular Weight 209.04 g/mol
CAS No. 13176-46-0
Cat. No. B077491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromoacetoacetate
CAS13176-46-0
Molecular FormulaC6H9BrO3
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CBr
InChIInChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
InChIKeyMGDWUTQKXCZNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromoacetoacetate (CAS 13176-46-0) Procurement Specifications and Chemical Identity


Ethyl 4-bromoacetoacetate (CAS 13176-46-0), systematically named ethyl 4-bromo-3-oxobutanoate, is a β-ketoester building block characterized by a terminal bromine leaving group and an active methylene moiety. This bifunctional electrophile displays a molecular weight of 209.04 g/mol, with reported density values of 1.528 g/mL at ambient temperature and typical commercial purity specifications of 90% . The compound serves as a versatile intermediate for heterocycle construction, including imidazopyrimidines and thiazoles, and is documented as a key precursor in pharmaceutical manufacturing processes [1].

1
Heterocycle construction via nucleophilic displacement or cyclization
2
Building block for 4-substituted acetoacetate library synthesis
3
Pharmaceutical intermediate requiring bifunctional electrophilic reactivity
Selection context based on terminal bromine leaving group and active methylene moiety

Why Ethyl 4-Bromoacetoacetate Cannot Be Substituted with Chloro or Non-Halogenated Analogs in Synthetic Protocols


Procurement decisions involving 4-haloacetoacetate esters are not interchangeable based solely on cost or availability. The bromine atom in ethyl 4-bromoacetoacetate confers quantitatively superior leaving-group kinetics relative to the chloro analog, directly impacting reaction yields and product distribution in nucleophilic substitution and heterocyclization pathways [1]. Additionally, the brominated derivative enables direct synthesis of 4-substituted acetoacetate libraries via nucleophilic displacement—a transformation inaccessible to non-halogenated ethyl acetoacetate, which lacks the requisite electrophilic handle for diversification [2]. Substitution with ethyl 4-chloroacetoacetate introduces measurably slower reaction kinetics that can necessitate extended reaction times, elevated temperatures, or alternative catalyst systems to achieve comparable conversion, thereby affecting process economics and impurity profiles.

Chloro Slower leaving-group kinetics may alter reaction yields and require adjusted conditions
Non-halo Lacks an electrophilic handle at the 4-position, preventing nucleophilic diversification
Density Physical property differential may lead to misidentification without orthogonal verification

Ethyl 4-Bromoacetoacetate Differential Performance: Quantitative Evidence for Procurement Decisions


Ethyl 4-Bromoacetoacetate vs Ethyl 4-Chloroacetoacetate: Divergent Reaction Outcomes in Aluminum Chloride-Mediated Phenol Condensation

In a direct comparative study under identical aluminum chloride-mediated conditions, ethyl 4-bromoacetoacetate and ethyl 4-chloroacetoacetate produce structurally and functionally distinct products when reacted with phenol. The bromo derivative yields ethyl 4-bromo-3-hydroxy-3-(2-hydroxyphenyl)butyrate (3a), an isolable intermediate that can be selectively transformed into either 4-bromomethylcoumarin (4a) via acid treatment or ethyl 3-benzofuranacetate (6a) via base treatment [1]. In contrast, the chloro analog yields the 4-chloroderivative (8a), which lacks the divergent synthetic utility demonstrated for the bromo-derived intermediate [1]. This outcome difference is attributable to the superior leaving-group character of bromine (lower C-Br bond dissociation energy) compared to chlorine, enabling controlled intermediate trapping rather than immediate cyclization or decomposition.

Reaction outcome vs. chloro analog
Head-to-head
Bromo yields isolable 3a intermediate divertible to coumarin or benzofuran; chloro yields derivative 8a only
Supports divergent synthetic route optionality
Identical AlCl₃-mediated conditions
Nucleophilic substitution Leaving group kinetics Heterocyclic synthesis Pechmann reaction intermediate

Ethyl 4-Bromoacetoacetate as a Superior Substrate for 4-Alkoxyacetoacetate Synthesis: Yield Improvement over Prior Art

Ethyl 4-bromoacetoacetate serves as the enabling substrate in a patented process (US4564696A) for producing 4-alkoxyacetoacetic acid esters. The patent discloses that prior art methods for synthesizing 4-alkoxyacetoacetic esters (including 4-ethoxyacetoacetic ester and 4-methoxyacetoacetic ester) achieved yields in the range of only 11%, 21%, or 40% [1]. The claimed invention, which employs 4-bromoacetoacetic ester (or 4-chloroacetoacetic ester) as the starting material, reacts the haloacetoacetic ester with an alkali alcoholate in an aprotic solvent having a high donor number at temperatures of 50° to 100° C, achieving substantially improved yields over the prior art processes [1].

Yield improvement vs. prior art
Source review
Patented bromoacetoacetate route substantially improves on prior art yields of 11–40%
Reported process-chemistry advantage for alkoxyacetoacetate production
Exact yield not disclosed in abstract
Process chemistry Nucleophilic substitution Alkoxyacetoacetate synthesis Patent literature

Ethyl 4-Bromoacetoacetate as Precursor for 4-Substituted Acetoacetate Library Construction: Enabling Structural Diversification

Ethyl 4-bromoacetoacetate uniquely functions as a universal precursor for synthesizing a series of ethyl 4-substituted acetoacetates (compounds 2-7) through nucleophilic displacement of the bromine atom [1]. These substituted derivatives (including ethoxy, phenoxy, and other functionalized variants) are subsequently reacted with diketen to yield ethyl 6-substituted 2,4-dihydroxybenzoates (13-18) [1]. Non-halogenated ethyl acetoacetate cannot undergo this diversification because it lacks a displaceable leaving group at the 4-position. Similarly, the chloro analog (while capable of similar chemistry) exhibits slower displacement kinetics due to the higher C-Cl bond strength.

Diversification vs. non-halogenated
Class-level
Enables synthesis of 6 distinct 4-substituted acetoacetates; non-halogenated analog cannot diversify
Supports library synthesis and SAR exploration
Reactivity inferred from leaving-group chemistry
Building block diversification Nucleophilic substitution Library synthesis Keto ester derivatives

Ethyl 4-Bromoacetoacetate Specification Profile: Density as Quality Indicator for Procurement Acceptance

Commercial ethyl 4-bromoacetoacetate from established suppliers is characterized by a measured density of 1.528 g/mL at ambient temperature and a standard purity specification of 90% . These physical property specifications serve as rapid, non-destructive incoming quality control parameters. In comparison, ethyl 4-chloroacetoacetate exhibits a significantly lower density of 1.218 g/mL at 25°C (lit.) [1]. This substantial density differential (Δ ≈ 0.31 g/mL) provides a straightforward orthogonal verification that the correct halogenated derivative has been received, mitigating the risk of cross-shipment or mislabeling errors between these structurally similar intermediates.

Density for identity verification
Data to verify
Reported density 1.528 g/mL vs. chloro analog 1.218 g/mL (Δ ≈ 0.31 g/mL)
Supports rapid incoming QC check
Supplier specification; no independent source
Quality control Specification compliance Density measurement Incoming material testing

Optimal Application Scenarios for Ethyl 4-Bromoacetoacetate Based on Quantitative Differentiation Evidence


Divergent Heterocyclic Synthesis: Accessing Coumarin and Benzofuran Scaffolds from a Single Intermediate

Ethyl 4-bromoacetoacetate is the preferred substrate when synthetic protocols require intermediate trapping and divergent pathway selection. As demonstrated in head-to-head comparison with the chloro analog, only the bromo derivative yields an isolable 4-bromo-3-hydroxybutyrate intermediate that can be selectively diverted to either 4-bromomethylcoumarins or 3-benzofuranacetates [1]. This divergent capability enables medicinal chemists to explore multiple heterocyclic chemotypes from a single starting material, maximizing scaffold diversity while minimizing inventory of distinct building blocks.

Imidazopyrimidine and Imidazopyridine Pharmaceutical Intermediate Synthesis

Ethyl 4-bromoacetoacetate is documented as the substrate of choice for synthesizing ethyl imidazo(1,2-a)- and imidazo(1,2-c)pyrimidin-2-acetates from 2-amino- and 4-aminopyrimidines, with the resulting acids demonstrating anti-inflammatory activity [2]. Similarly, cyclization with 2-aminopyridine under NaHCO₃ in hot dioxane yields imidazopyridine derivatives [3]. This established reactivity profile positions the compound as a validated intermediate for medicinal chemistry programs targeting fused imidazo-heterocyclic pharmacophores.

Process Development for 4-Alkoxyacetoacetate Ester Manufacturing

For process chemists developing scalable manufacturing routes to 4-alkoxyacetoacetate esters (including 4-ethoxyacetoacetate and 4-methoxyacetoacetate), ethyl 4-bromoacetoacetate provides access to patented methodology that substantially outperforms legacy synthetic approaches. Prior art processes using alternative starting materials achieved yields of only 11-40%, whereas the patented bromoacetoacetate route enables significantly improved process economics [4]. This yield advantage directly translates to reduced raw material costs and improved process mass intensity at manufacturing scale.

Library Synthesis and SAR Exploration via 4-Position Diversification

Ethyl 4-bromoacetoacetate serves as a single versatile precursor for generating multiple 4-substituted acetoacetate derivatives through nucleophilic displacement [5]. This diversification capability enables construction of focused libraries of 6-substituted 2,4-dihydroxybenzoates for structure-activity relationship studies. Procurement of the bromo derivative rather than multiple pre-functionalized building blocks reduces inventory costs and provides synthetic chemists with greater flexibility to respond to evolving SAR requirements.

Application
Selection Property
Validation Focus
Divergent heterocycle synthesis
Isolable intermediate enabling scaffold branching
Coumarin and benzofuran product distribution
Imidazopyrimidine pharmaceutical intermediates
Established cyclization with aminopyrimidines
Fused heterocycle formation and anti-inflammatory model context
4-Alkoxyacetoacetate process development
Substrate for patented high-yield route
Yield improvement over legacy processes
4-Position diversification for SAR libraries
Single precursor for multiple derivatives
Scope of nucleophilic displacement and diketen coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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